4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid 4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 61591-08-0
VCID: VC16264718
InChI: InChI=1S/C15H19ClN2O6S/c16-12-10-13(17-1-5-23-6-2-17)11(15(19)20)9-14(12)25(21,22)18-3-7-24-8-4-18/h9-10H,1-8H2,(H,19,20)
SMILES:
Molecular Formula: C15H19ClN2O6S
Molecular Weight: 390.8 g/mol

4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid

CAS No.: 61591-08-0

Cat. No.: VC16264718

Molecular Formula: C15H19ClN2O6S

Molecular Weight: 390.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid - 61591-08-0

Specification

CAS No. 61591-08-0
Molecular Formula C15H19ClN2O6S
Molecular Weight 390.8 g/mol
IUPAC Name 4-chloro-2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid
Standard InChI InChI=1S/C15H19ClN2O6S/c16-12-10-13(17-1-5-23-6-2-17)11(15(19)20)9-14(12)25(21,22)18-3-7-24-8-4-18/h9-10H,1-8H2,(H,19,20)
Standard InChI Key ZNCKIUNFLSMXCH-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCOCC3)Cl

Introduction

4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid is a synthetic chemical compound characterized by its chlorinated aromatic ring and dual morpholine functional groups. The compound falls under the category of sulfonyl-containing benzoic acids, which are known for their diverse applications in medicinal chemistry, particularly as intermediates in drug synthesis and as potential bioactive molecules.

Structural and Molecular Characteristics

Molecular Formula: C13H17ClN2O6S
Molecular Weight: Approximately 380.81 g/mol
Chemical Structure:
The compound contains:

  • A chlorinated benzene ring.

  • Two morpholine groups attached via sulfonyl and amine linkages.

  • A carboxylic acid functional group.

The presence of these functional groups imparts significant chemical reactivity and biological potential to the molecule.

PropertyDetails
Molecular FormulaC13H17ClN2O6S
Molecular Weight380.81 g/mol
Functional GroupsChlorine, Morpholine, Sulfonyl
SolubilityLikely soluble in polar solvents

Synthesis Pathway

The synthesis of this compound typically involves:

  • Sulfonylation Reaction: Introduction of the sulfonyl group onto the aromatic ring using reagents such as chlorosulfonic acid.

  • Morpholine Substitution: Attachment of morpholine groups through nucleophilic substitution reactions.

  • Carboxylation: Introduction of the carboxylic acid functionality, often achieved via Friedel-Crafts acylation or related methods.

These steps are conducted under controlled conditions to ensure high purity and yield of the final product.

Applications and Biological Relevance

Compounds like 4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid are studied for their potential roles in:

  • Pharmaceutical Development:

    • The sulfonamide and morpholine moieties are commonly found in drug molecules with antimicrobial, anticancer, or anti-inflammatory properties.

    • The compound may act as a scaffold for designing enzyme inhibitors or receptor modulators.

  • Biological Activity Screening:

    • Similar compounds have shown activity against bacterial, fungal, and mycobacterial strains.

    • They may also inhibit photosynthetic electron transport in plants, indicating potential herbicidal applications .

  • Material Science:

    • The compound’s structural features could make it useful in designing functional materials with specific electronic or optical properties.

Comparative Analysis with Related Compounds

To better understand its properties, a comparison with structurally similar compounds is provided:

CompoundMolecular Weight (g/mol)Key Functional GroupsApplications
5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide 367.9Amino, SulfonamideAntimicrobial agent
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid 305.74Sulfonyl, Carboxylic AcidAntimicrobial and toxicity studies

Analytical Characterization

The compound can be characterized using:

  • Spectroscopic Techniques:

    • Infrared (IR) spectroscopy to identify functional groups.

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

    • Mass spectrometry (MS) for molecular weight confirmation.

  • Chromatographic Methods:

    • High-performance liquid chromatography (HPLC) to assess purity and lipophilicity.

Future Research Directions

Further research on this compound could focus on:

  • Pharmacological Profiling:

    • Testing its activity against a broader range of pathogens or cancer cell lines.

    • Investigating its mechanism of action through molecular docking studies.

  • Toxicological Studies:

    • Assessing its safety profile for potential therapeutic use.

    • Evaluating environmental toxicity to determine its ecological impact.

  • Derivative Synthesis:

    • Modifying the structure to enhance bioactivity or reduce toxicity.

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